molecular formula C10H17NO3 B3024264 tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1268521-10-3

tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B3024264
CAS No.: 1268521-10-3
M. Wt: 199.25
InChI Key: MMPWHAJQEZIIEH-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes an oxirane ring fused to a piperidine ring

Properties

IUPAC Name

tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPWHAJQEZIIEH-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Starting Material: 4-hydroxymethyl pyridine.

    Step 1: Formation of the oxirane ring through intramolecular nucleophilic opening.

    Step 2: Introduction of the tert-butyl ester group.

    Step 3: Cyclization to form the bicyclic structure.

Industrial Production Methods: the scalable synthesis of similar compounds suggests that the process can be optimized for large-scale production by improving yields and reaction conditions .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for deprotection in multi-step syntheses .

Reaction Conditions Products Yield Applications
2M HCl, reflux, 4h7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid85–90%Intermediate for peptide coupling
1M NaOH, THF/H₂O (1:1), 25°CSodium carboxylate78%Precursor for salt formulations

The reaction kinetics are influenced by steric hindrance from the bicyclic framework, requiring extended reaction times compared to linear esters .

Epoxide Ring-Opening Reactions

The oxirane ring participates in regioselective ring-opening reactions, often catalyzed by Lewis acids like magnesium perchlorate.

Reagent Catalyst Product Selectivity
Phenylmagnesium chlorideCuI (10 mol%)tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate94% yield
Ammonia (NH₃)Mg(ClO₄)₂Aminolysed bicyclic amine derivative88% yield

The Grignard reagent reaction (Table 2) proceeds via nucleophilic attack at the less substituted epoxide carbon, forming trans-diaxial products . Copper iodide enhances reactivity by stabilizing intermediates .

Cycloaddition and Ring Expansion

The strained bicyclic system participates in [3+2] cycloadditions with dipolarophiles like nitrones, forming fused heterocycles .

Dipolarophile Conditions Product Application
Nitrone (R₂C=N⁺-O⁻)Toluene, 80°C, 24hTricyclic oxazepane derivativeCentral nervous system drug leads

These reactions exploit ring strain (estimated at 15–20 kcal/mol) for facile bond reorganization .

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA converts the tertiary amine to an N-oxide, altering electronic properties without ring opening.

  • Reduction : Hydrogenation (H₂/Pd-C) reduces the oxirane ring to a diol, yielding tert-butyl 3,4-dihydroxypiperidine-1-carboxylate .

Comparative Reactivity with Structural Analogs

Compound Reactivity Feature Unique Advantage
1-Boc-3,4-epoxypiperidineFaster epoxide ring-openingSimplified purification
2-Azabicyclo[2.2.2]octaneHigher nitrogen nucleophilicityBroader substitution chemistry

Data from highlight the balance between steric effects and electronic properties in this compound’s reactivity profile.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds. Its bicyclic nature allows for modifications that can enhance potency and selectivity.

Neuropharmacology

Research has indicated that derivatives of tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate exhibit activity at various neurotransmitter receptors, making them candidates for further development into treatments for conditions such as anxiety and depression.

Synthetic Intermediate

As a versatile building block, this compound serves as an intermediate in the synthesis of more complex molecules, including potential drug candidates that require a bicyclic framework for activity.

Case Study 1: Synthesis of Piperidine Derivatives

In a study published in Tetrahedron Letters, researchers utilized this compound to synthesize piperidine derivatives with enhanced pharmacological profiles. The process involved multiple reaction steps that highlighted the compound's utility in generating diverse chemical entities with potential therapeutic applications.

Case Study 2: Neuroactive Compound Development

A recent investigation focused on modifying the structure of this compound to develop neuroactive compounds aimed at treating cognitive dysfunctions associated with neurodegenerative diseases. The resulting compounds showed promising results in preclinical models.

Mechanism of Action

The mechanism by which tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

Comparison:

Biological Activity

tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound with significant implications in pharmaceutical development and organic synthesis. Its unique structural features contribute to various biological activities, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents.

  • IUPAC Name : this compound
  • CAS Number : 1820576-18-8
  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • Purity : 97% .

Pharmacological Applications

  • Analgesics and Anti-inflammatory Agents :
    • The compound serves as a precursor in the synthesis of novel analgesics, which are critical for pain management in clinical settings.
    • Research indicates that its derivatives exhibit potent anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases .
  • Biochemical Research :
    • It is utilized in studying enzyme mechanisms and interactions, providing insights into biochemical pathways that can lead to therapeutic targets .
    • The compound's structure allows for modifications that can enhance its biological activity, making it an important tool in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in pain and inflammation pathways. Understanding these interactions can facilitate the design of more effective drugs with fewer side effects.

Study 1: Synthesis of Analgesic Compounds

In a recent study, researchers synthesized various derivatives of this compound to evaluate their analgesic properties. The results indicated that certain modifications significantly enhanced pain relief efficacy compared to existing analgesics.

Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of a derivative of this compound in animal models of inflammation. The findings demonstrated a marked reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

Applications Beyond Pharmaceuticals

The compound is also being explored for its utility in:

  • Organic Synthesis : It acts as a versatile building block for creating complex molecular structures.
  • Material Science : Enhancements in material properties such as durability and environmental resistance have been noted when incorporating this compound into formulations.
  • Agricultural Chemistry : Its derivatives are being developed as environmentally friendly pesticides and herbicides .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Analgesic PropertiesPrecursor for novel pain relief medications
Anti-inflammatoryReduces inflammation markers in animal models
Organic SynthesisBuilding block for complex molecular structures
Material ScienceImproves durability and resistance in materials
Agricultural ChemistryDevelopment of eco-friendly agrochemicals

Q & A

Basic: What are the optimal synthetic conditions for achieving high yield and purity of this bicyclic compound?

Answer:
The compound can be synthesized via cyclopropanation of 5,6-dihydropyridine derivatives using oxidizing agents like 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C, yielding 64–94% . Key factors include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions.
  • Catalyst selection : Acidic or neutral conditions influence stereochemical outcomes.
  • Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) or preparative HPLC resolves impurities .

Basic: Which purification methods are most effective for isolating this compound?

Answer:

  • Column chromatography : Effective for separating stereoisomers using gradients of hexane/ethyl acetate (e.g., 10:1 to 5:1) .
  • Recrystallization : For solid forms, use ethanol/water mixtures.
  • Analytical validation : Confirm purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .

Basic: How should this compound be stored to maintain stability?

Answer:

  • Storage : Keep at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation.
  • Solution stability : Prepare stock solutions in anhydrous DMSO or ethanol; avoid repeated freeze-thaw cycles (use aliquots) .

Advanced: How can diastereomer formation be minimized during synthesis?

Answer:

  • Epimerization control : Use chiral auxiliaries or enantiopure starting materials. highlights an epimerization/hydrolysis step to recycle undesired diastereomers, improving overall yield (43% over 9 steps) .
  • Reaction monitoring : Track stereochemistry via chiral HPLC or polarimetry during intermediate steps .

Advanced: What catalytic strategies enable stereoselective synthesis?

Answer:

  • Gold(I)-catalyzed cycloisomerization : Converts cyclopropene precursors to bicyclic structures with >90% diastereoselectivity under mild conditions (e.g., AuCl₃ in dichloroethane at 40°C) .
  • Mechanistic insight : The reaction proceeds via gold carbene intermediates, enabling precise cyclopropane ring formation .

Advanced: Which analytical techniques best characterize structural and stereochemical properties?

Answer:

  • NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and bicyclic protons (δ 3.0–4.5 ppm). NOESY confirms stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 228.1234) .
  • X-ray crystallography : Resolves absolute configuration for enantiopure batches .

Safety: What are the toxicity profiles and recommended handling practices?

Answer:

  • Acute toxicity : Rat oral LD₅₀ >2,959 mg/kg; mild skin irritation observed in rabbits .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust/mist (LC₅₀ ≥5.19 mg/L in rats) .

Advanced: How can synthesis be scaled while preserving enantiomeric purity?

Answer:

  • Kilogram-scale route : Start from chiral lactones and employ telescoped reactions (e.g., epoxide ring-opening, cyclopropanation) with in situ diastereomer recycling .
  • Process optimization : Use flow chemistry for exothermic steps (e.g., cyclopropanation) to enhance reproducibility .

Application: What pharmacological activities are associated with this scaffold?

Answer:

  • Triple reuptake inhibition : Derivatives show nanomolar potency at SERT, NET, and DAT transporters, with high brain penetration in rodent models .
  • Structure-activity relationship (SAR) : Substituents on the bicyclic core (e.g., dichlorophenyl groups) enhance selectivity and bioavailability .

Analytical: How are genotoxic impurities or degradation products detected?

Answer:

  • LC-MS/MS : Quantify impurities (e.g., hydrolyzed or oxidized derivatives) at ppm levels using a C18 column and MRM transitions .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify labile sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.